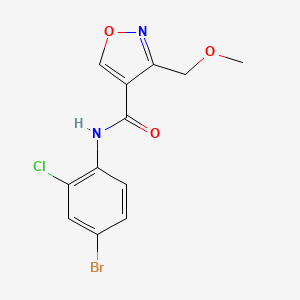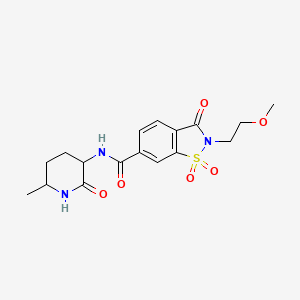
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide, also known as BRM-3MOC, is a synthetic compound that has been studied for its potential use in scientific research.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide acts as a positive allosteric modulator of the mGluR5 receptor, which is a G protein-coupled receptor that is involved in various neurological processes. By binding to the receptor, N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide enhances the activity of the receptor, leading to increased signaling and neurotransmitter release.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to improve cognitive function and memory, reduce anxiety and depression, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its specificity for the mGluR5 receptor, which allows for targeted modulation of this receptor. However, one limitation of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide. One area of interest is the potential for N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide to be used in the treatment of neurological disorders. Further studies are needed to determine the efficacy and safety of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide in these applications. Additionally, further research is needed to understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide and its effects on other neurological processes. Finally, there is potential for the development of more potent and selective modulators of the mGluR5 receptor based on the structure of N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-bromo-2-chlorobenzoyl chloride with methylamine to form 4-bromo-2-chloro-N-methylbenzamide. This intermediate product is then reacted with methoxymethyl isocyanate to form N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has been studied for its potential use in scientific research, particularly in the area of neuroscience. It has been shown to have activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological processes. N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide has also been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-3-(methoxymethyl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O3/c1-18-6-11-8(5-19-16-11)12(17)15-10-3-2-7(13)4-9(10)14/h2-5H,6H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYOCATXLOMKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)

![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![N-[4-(butanoylamino)cyclohexyl]-N,1-dimethyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7431884.png)
![N-[3-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)-methylamino]cyclobutyl]-2-methoxyacetamide](/img/structure/B7431887.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-6-(difluoromethyl)pyrimidin-4-amine](/img/structure/B7431912.png)
![Methyl 4-[[[2-(methylamino)-2-oxoethyl]-[5-(4-methylphenoxy)pyridine-2-carbonyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7431913.png)
![2-(4-chlorophenyl)-N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]pentanamide](/img/structure/B7431915.png)
![4-acetamido-3-fluoro-N-[2-(methylamino)-2-oxoethyl]-N-(3-methylbut-3-enyl)benzamide](/img/structure/B7431923.png)
![N-(3-fluorobutyl)-4-methyl-N-[2-(methylamino)-2-oxoethyl]-2-(2-methylpropyl)pentanamide](/img/structure/B7431930.png)
![methyl 9-[(5-carbamoyl-1H-pyrazol-4-yl)amino]-9-oxononanoate](/img/structure/B7431950.png)